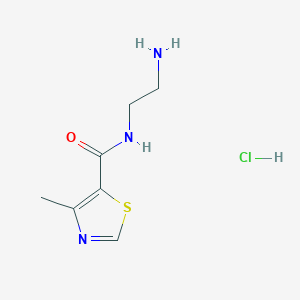
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride
Übersicht
Beschreibung
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride (NAMCTC HCl) is a small molecule that is used in a variety of scientific research applications. It is a member of the thiazole family of compounds and is a versatile tool for studying the structure and function of proteins. NAMCTC HCl is used in a range of biochemical and physiological studies, including in vitro and in vivo experiments.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Preclinical Assays :
- Substituted thiazole-5-carboxamides, similar in structure to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride, have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).
Synthesis of Thiazoline‐4‐carboxylates and Cysteine Derivatives :
- Thiazolines, which are structurally related to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride, are synthesized and can be hydrolyzed to form the hydrochloride salt of amino acids. This process involves the use of thiocarboxamides (Nötzel et al., 2001).
Molluscicidal Properties :
- Thiazolo[5,4-d]pyrimidines, similar to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride, show activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Anti-Anoxic Activity :
- Certain 2-thiazolecarboxamides, which are structurally similar to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride, have demonstrated potent anti-anoxic activity in mice. These compounds possess a nitrogenous basic moiety at the C-2 position of the thiazole ring (Ohkubo et al., 1995).
Synthesis of Functionalized Thiazoles :
- Efficient methods have been developed for synthesizing 2,4,5-trisubstituted thiazoles, which are related to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride. These methods involve chemoselective thionation-cyclization of highly functionalized enamides (Kumar et al., 2013).
Synthesis of Thiazole and 2-Thiohydantoin Derivatives :
- The synthesis of 2,5-diamino-1,3-thiazole derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides and thioureas has been explored. These derivatives undergo recyclization to form substituted 2-thiohydantoins (Balya et al., 2008).
Wirkmechanismus
Target of Action
It is known that this compound is a monomer used for polymerization reactions .
Mode of Action
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride interacts with its targets by participating in free radical polymerization and other polymerization reactions . This high reactivity is due to the presence of the methacrylamide group .
Biochemical Pathways
The compound is involved in the synthesis of polymers for nucleic acid complexation and polyplex formation . These polymers can carry binding sites tailored for specific molecules, ensuring statistical radical copolymerization .
Result of Action
The molecular and cellular effects of N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride’s action are related to its role in the synthesis of polymers. These polymers can be used for nucleic acid complexation and polyplex formation, which are crucial in biomedical research and various applications including coatings, adhesives, and medical devices .
Action Environment
It’s known that the compound is stored at -20°c , indicating that temperature could be a significant factor in its stability.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-5-6(12-4-10-5)7(11)9-3-2-8;/h4H,2-3,8H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFFOTDBVSYUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



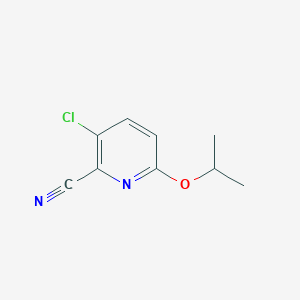
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)
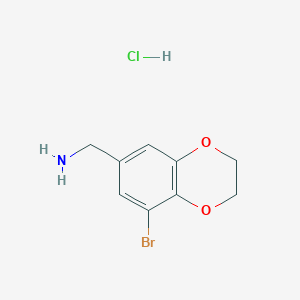

![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)
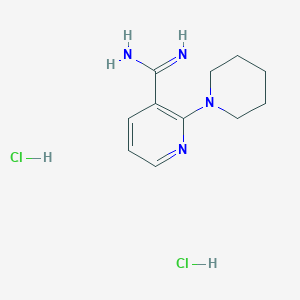
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)

![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)

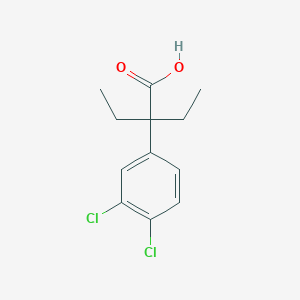
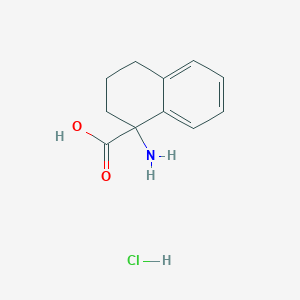
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)
